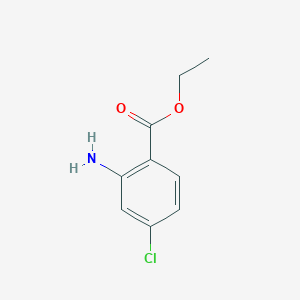

Ethyl 2-amino-4-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKFYIXWMUULEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489825 | |

| Record name | Ethyl 2-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60064-34-8 | |

| Record name | Ethyl 2-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Amino 4 Chlorobenzoate

Established Synthetic Pathways

Conventional methods for synthesizing Ethyl 2-amino-4-chlorobenzoate (B8601463) primarily rely on Fischer esterification and the careful selection of precursor compounds.

Fischer esterification is a widely used and cost-effective method for the synthesis of Ethyl 2-amino-4-chlorobenzoate. This acid-catalyzed reaction involves the esterification of 2-amino-4-chlorobenzoic acid with ethanol (B145695). clockss.org The process typically requires refluxing the reactants in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent. The general procedure involves heating the mixture at reflux temperature, typically between 70-80°C, for a duration of 4 to 8 hours.

Table 1: Fischer Esterification Parameters

| Parameter | Conditions |

|---|---|

| Starting Material | 2-amino-4-chlorobenzoic acid |

| Reagent | Ethanol (in excess) |

| Catalyst | Sulfuric acid (H₂SO₄) |

| Temperature | 70–80°C (Reflux) |

| Reaction Time | 4–8 hours |

| Typical Yield | 85–92% |

The primary precursor for the synthesis of this compound is 2-amino-4-chlorobenzoic acid . clockss.org This starting material can be synthesized through various routes, including the chlorination of 2-aminobenzoic acid. Another key reactant is ethanol , which acts as both the esterifying agent and the solvent in Fischer esterification. The reaction is facilitated by a strong acid catalyst, with sulfuric acid being a common choice.

In some alternative synthetic strategies, other precursors might be employed. For instance, a multi-step synthesis can start from p-aminosalicylic acid, which undergoes acetylation, diethylation, chlorination, and hydrolysis to yield the desired product. google.com

Advanced Synthetic Approaches and Modifications

To improve efficiency, yield, and environmental footprint, advanced synthetic methods have been developed.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. nih.govfrontiersin.org This method can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. frontiersin.orgmdpi.com For the synthesis of related benzoate (B1203000) derivatives, microwave irradiation has been successfully employed. For example, the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate was achieved with high yield at a microwave power of 120 watts. fip.orgresearchgate.net While specific protocols for this compound are not extensively detailed in the provided results, the principles of microwave-assisted esterification are applicable. The reaction would typically involve placing the precursors, 2-amino-4-chlorobenzoic acid and ethanol, along with a suitable catalyst in a microwave reactor and irradiating for a short period. nih.govmdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. psu.eduacs.org

For instance, in related N-arylation reactions, a screening of solvents like ethanol, methanol (B129727), DMSO, and DMF showed that ethanol at 75°C provided the best results. psu.edu Similarly, a comparison of catalysts, including both protic and Lewis acids, identified p-toluenesulfonic acid (p-TsOH) as highly effective. psu.edu The use of a dehydrating agent, such as 3 Å molecular sieves, can also enhance the yield by removing water generated during the esterification, thereby shifting the equilibrium towards the product. psu.edu

Table 2: Optimization of Reaction Parameters for a Related N-Arylation Reaction

| Entry | Solvent | Catalyst | Temperature (°C) | Outcome |

|---|---|---|---|---|

| 1 | C₂H₅OH | p-TsOH | 65 | No product |

| 2 | C₂H₅OH | p-TsOH | 75 | Best result |

| 3 | CH₃OH | p-TsOH | 75 | Lower yield |

| 4 | DMSO | p-TsOH | 75 | Lower yield |

This table is illustrative of optimization processes for similar reactions. psu.edu

Purification Techniques and Analytical Methodologies for Synthetic Verification

After synthesis, this compound must be purified and its identity confirmed.

Common purification techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This technique is used to separate the desired product from unreacted starting materials and byproducts. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are eluted with a mobile phase. rsc.org

Analytical methodologies for verifying the structure and purity of the synthesized compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of the compound. rsc.orggoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. rsc.org

Melting Point Determination: A sharp melting point close to the literature value indicates a high degree of purity. The melting point of mthis compound, a similar compound, is reported as 67°C. stenutz.eu

Chromatographic Separations in this compound Synthesis

In the synthesis of this compound and related aromatic esters, purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Column chromatography is a principal technique employed for this purpose due to its efficiency in separating compounds with different polarities.

The standard procedure involves using a solid stationary phase, most commonly silica gel, and a liquid mobile phase (eluent). The choice of eluent system is critical for achieving effective separation. For compounds structurally similar to this compound, such as other aminobenzoates, mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) are frequently used. rsc.orgthieme-connect.com The polarity of the eluent is carefully adjusted to control the rate at which different components of the mixture travel through the column.

For instance, in the purification of various aminobenzoate derivatives, flash chromatography on silica gel is a common method. rsc.orgthieme-connect.com The eluent systems can range from a high ratio of non-polar to polar solvent (e.g., 9:1 hexane:ethyl acetate) to a lower ratio (e.g., 7:3), depending on the specific polarity of the target compound and its impurities. rsc.orgresearchgate.net In some cases, a combination of dichloromethane (B109758) and methanol is employed, particularly when a more polar eluent is required to move the compound off the column. orgsyn.org

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. Once the desired fractions are collected, the solvent is evaporated to yield the purified compound. This chromatographic purification step is crucial for obtaining this compound with high purity, which is necessary for its subsequent use and for accurate structural analysis.

Table 1: Example Eluent Systems for Chromatographic Purification of Related Aminobenzoate Compounds

| Compound Class | Stationary Phase | Eluent System (v/v) | Source |

| Aminobenzoate Esters | Silica Gel | Hexanes:Ethyl Acetate (8:2) | rsc.org |

| Aminobenzoate Esters | Silica Gel | Pentane:Ethyl Acetate (80:20) | thieme-connect.com |

| Substituted Aminobenzoates | Silica Gel | Dichloromethane:Methanol (99:1) | orgsyn.org |

| N-Glycoside of Ethyl 4-aminobenzoate | Silica Gel | Petroleum Ether:Ethyl Acetate (Gradient) | vulcanchem.com |

Spectroscopic and Elemental Analysis for Structural Confirmation

Following purification, the definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic methods and elemental analysis. These techniques provide detailed information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the ethyl ester group (-OCH₂CH₃). The splitting patterns and integration of these signals confirm the substitution pattern on the benzene (B151609) ring and the presence of the ethyl group. For the related compound, 2-Amino-4-chlorobenzoic acid, aromatic protons are observed in the experimental spectrum. icm.edu.pl The ethyl group in similar esters typically presents as a quartet around 4.3 ppm and a triplet around 1.3 ppm. rsc.org

¹³C NMR identifies the different carbon environments in the molecule. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the chloro and amino substituents), and the two carbons of the ethyl group. rsc.org For the parent acid, 2-Amino-4-chlorobenzoic acid, experimental ¹³C NMR data confirms the chemical shifts of the aromatic carbons and the carboxylic carbon. icm.edu.plspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=O stretching from the ester group (around 1700-1730 cm⁻¹), C-O stretching, and vibrations corresponding to the substituted aromatic ring. rsc.org The C-Cl stretching vibration is also expected at lower wavenumbers. icm.edu.pl

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₁₀ClNO₂), the calculated molecular weight is approximately 199.63 g/mol . scbt.com Mass spectrometry would confirm this molecular weight by identifying the molecular ion peak (M⁺).

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the pure compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₁₀ClNO₂). A close match between the found and calculated values provides strong evidence for the compound's identity and purity. derpharmachemica.comresearchgate.net

Table 2: Predicted and Analogous Spectroscopic Data for Structural Confirmation

| Analysis Type | Expected/Analogous Data for this compound | Source (for analogous data) |

| Formula | C₉H₁₀ClNO₂ | scbt.com |

| Molecular Weight | 199.63 g/mol | scbt.com |

| ¹H NMR | Signals for aromatic, amine, and ethyl protons. Ethyl group: ~4.3 ppm (quartet), ~1.3 ppm (triplet). | rsc.orgicm.edu.pl |

| ¹³C NMR | Signals for carbonyl, aromatic, and ethyl carbons. | rsc.orgicm.edu.pl |

| IR Spectroscopy (cm⁻¹) | ~3400-3500 (N-H stretch), ~1715 (C=O ester stretch), ~1250 (C-O stretch), ~700-800 (C-Cl stretch). | icm.edu.plrsc.org |

| Elemental Analysis (%) | Calculated: C, 54.15; H, 5.05; Cl, 17.76; N, 7.02; O, 16.02. | researchgate.net |

Reactivity and Derivatization of Ethyl 2 Amino 4 Chlorobenzoate

Nucleophilic Reactions Involving the Amino and Ester Functionalities

Ethyl 2-amino-4-chlorobenzoate (B8601463) possesses two primary sites for nucleophilic reactions: the amino group (-NH₂) and the ethyl ester group (-COOCH₂CH₃). These functionalities allow for a diverse range of chemical transformations.

Nucleophilic Acyl Addition-Elimination Reactions

The ester functional group of Ethyl 2-amino-4-chlorobenzoate is susceptible to nucleophilic acyl addition-elimination reactions. In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the ethoxy group (-OCH₂CH₃) is eliminated, resulting in the formation of a new carbonyl compound. The reactivity of the ester is influenced by both electronic and steric factors. The electron-withdrawing nature of the chloro group on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.

Common nucleophiles that participate in these reactions include hydroxides, alkoxides, and amines. For instance, hydrolysis of the ester can be achieved by reaction with a strong base like sodium hydroxide, which proceeds through this mechanism to yield 2-amino-4-chlorobenzoic acid.

Cyclization Reactions, including Dieckmann Cyclization, for Heterocyclic Formation

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic systems through cyclization reactions. The presence of the amino and ester groups in a specific ortho relationship on the benzene (B151609) ring is key to many of these transformations.

While direct Dieckmann cyclization of this compound itself is not typical as it requires two ester groups, derivatives of this compound can be designed to undergo such intramolecular condensations. For example, if the amino group is acylated with a reagent containing an ester functionality, the resulting diester could potentially undergo a Dieckmann condensation to form a six-membered ring, a core structure in many biologically active molecules.

More commonly, the amino and ester groups can participate in cyclization reactions with other reagents to form fused heterocyclic systems. For instance, reaction with compounds containing two electrophilic centers can lead to the formation of benzodiazepines or other related heterocyclic structures.

Transformations Leading to Complex Chemical Scaffolds

The reactivity of this compound extends to its use as a building block for the synthesis of more complex and medicinally relevant chemical scaffolds, such as quinolones and various substituted amides.

Synthesis of Quinolone Nuclei from this compound

Quinolones are a significant class of compounds with a broad spectrum of biological activities. The synthesis of the quinolone nucleus often involves the cyclization of an aniline (B41778) derivative. This compound can serve as a key starting material in these synthetic routes.

One of the classical methods for quinolone synthesis is the Gould-Jacobs reaction. wikipedia.org In this reaction, an aniline derivative is first condensed with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes a thermal cyclization to form a 4-hydroxyquinoline, which can be further modified. This compound, being a substituted aniline, is a suitable substrate for the Gould-Jacobs reaction to produce chloro-substituted quinolone derivatives. The reaction proceeds through a nucleophilic substitution of the ethoxy group of the malonate derivative by the amino group of this compound, followed by an intramolecular cyclization.

Preparation of N-Substituted Carboxamides and Sulfonamides

The amino group of this compound is a primary nucleophile and readily reacts with various electrophiles to form N-substituted derivatives, including carboxamides and sulfonamides.

N-Substituted Carboxamides: Carboxamides can be synthesized by the acylation of the amino group. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The base is necessary to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the amine. This reaction is a versatile method for introducing a wide variety of acyl groups onto the nitrogen atom, leading to a diverse library of N-substituted 2-amino-4-chlorobenzoate derivatives.

N-Substituted Sulfonamides: Similarly, sulfonamides can be prepared by reacting this compound with a sulfonyl chloride in the presence of a base, such as pyridine. researchgate.net The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. This reaction is widely used in medicinal chemistry to synthesize compounds with a range of biological activities.

| Derivative | Reagent | Reaction Type |

| N-Acetyl-ethyl 2-amino-4-chlorobenzoate | Acetic anhydride | Acylation |

| N-Benzoyl-ethyl 2-amino-4-chlorobenzoate | Benzoyl chloride | Acylation |

| N-(p-Toluenesulfonyl)-ethyl 2-amino-4-chlorobenzoate | p-Toluenesulfonyl chloride | Sulfonylation |

Exploration of Positional Isomerism and its Chemical Implications

Positional isomerism plays a crucial role in determining the chemical reactivity and physical properties of substituted aminobenzoates. The relative positions of the amino, chloro, and ethyl ester groups on the benzene ring significantly influence the electronic and steric environment of the molecule, thereby affecting its reactivity.

For instance, the position of the electron-withdrawing chloro group relative to the electron-donating amino group can alter the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon. In this compound, the chloro group is para to the amino group, which can influence the electron density on the nitrogen atom through resonance and inductive effects.

Let's consider the reactivity of different positional isomers of ethyl chloro-aminobenzoate:

| Isomer | Relative Positions | Expected Impact on Reactivity |

| This compound | Amino and Chloro are para | The electron-withdrawing effect of the chloro group may slightly decrease the nucleophilicity of the amino group compared to the unsubstituted analogue. |

| Ethyl 2-amino-5-chlorobenzoate | Amino and Chloro are meta | The inductive effect of the chloro group will be more pronounced, potentially leading to a less nucleophilic amino group. |

| Ethyl 4-amino-2-chlorobenzoate | Amino and Chloro are ortho | Steric hindrance from the ortho chloro group could significantly impact the accessibility and reactivity of the amino group. |

These differences in reactivity due to positional isomerism are critical in synthetic planning. For example, the rate and outcome of acylation or sulfonylation reactions can vary significantly between different isomers. Similarly, the feasibility and regioselectivity of cyclization reactions to form heterocyclic systems are highly dependent on the specific arrangement of the functional groups on the aromatic ring. The distinct chemical behavior of each isomer underscores the importance of regiocontrol in the synthesis of substituted aromatic compounds.

Utilization as a Building Block in Multi-Step Organic Synthesis

The strategic placement of the amino, ester, and chloro functionalities on the benzene ring makes this compound a key starting material in various multi-step synthetic sequences. The amino group can readily undergo reactions such as acylation, alkylation, and condensation, while the chloro group provides a handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential construction of elaborate molecules.

This compound is a suitable substrate for reactions with orthocarboxylates, such as triethyl orthoformate, to generate valuable heterocyclic structures. The reaction between orthoesters and anthranilate derivatives is a well-established method for the synthesis of quinazolines, a class of compounds with significant pharmaceutical interest.

The reaction is typically acid-catalyzed and proceeds through the initial condensation of the amino group of the anthranilate with the orthoester. For instance, the reaction of a 2-aminobenzamide (B116534) with an orthoester like triethyl orthoacetate involves initial protonation of the orthoester, followed by nucleophilic attack by the aniline amino group. Subsequent elimination of ethanol (B145695) molecules leads to the formation of an iminium ion, which then undergoes intramolecular cyclization by the amide nitrogen to form the quinazolinone ring. nih.gov A similar pathway is followed when starting with this compound, where the ester group can participate in or direct the cyclization after the initial reaction at the amino group. The reaction of the closely related ethyl p-aminobenzoate with triethyl orthoformate in the presence of N-methylaniline and an acid catalyst has been shown to produce N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, demonstrating the reactivity of the amino group towards orthoesters. google.com

In the case of this compound, reaction with an orthoester would lead to an intermediate that can be cyclized to form a substituted quinazolin-4(3H)-one. The general conditions for such transformations are summarized in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |

| 2-Aminobenzamide | Triethyl orthoacetate | Acetic Acid / Ethanol | Reflux, 12-24 h | 2-Methylquinazolin-4(3H)-one |

| Ethyl p-aminobenzoate | Triethyl orthoformate | Propionic Acid | 80-110°C, Reduced Pressure | N-(4-ethoxycarbonylphenyl) formamidine (B1211174) derivative |

| This compound | Triethyl orthoformate | Acid Catalyst (e.g., AcOH) | Heating | Chloro-substituted quinazolinone precursor |

This table is generated based on analogous reactions. nih.govgoogle.com

The presence of a chloro-substituent on the aromatic ring of this compound makes it an ideal precursor for the synthesis of arylboronic acid derivatives via transition-metal-catalyzed borylation reactions. The Miyaura borylation is a powerful and widely used method for this transformation, involving the palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent. organic-chemistry.org

This reaction converts the stable and relatively unreactive carbon-chlorine bond into a versatile carbon-boron bond, which is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. jlu.edu.cn The borylation of this compound would yield ethyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate or the corresponding boronic acid, (2-(ethoxycarbonyl)-5-chlorophenyl)boronic acid, depending on the boron source and workup conditions.

The reaction tolerates a wide variety of functional groups, including the amino and ester moieties present on the substrate. jlu.edu.cn A typical catalytic system involves a palladium catalyst, such as one complexed with biaryl monophosphine ligands, which are known to be highly active for the borylation of aryl chlorides. mit.edu The most common diboron reagent is bis(pinacolato)diboron (B136004) (B₂pin₂), and the reaction is carried out in the presence of a base like potassium acetate (B1210297) (KOAc). organic-chemistry.org

| Aryl Halide Substrate | Boron Reagent | Catalyst | Base | Solvent | Product |

| This compound | Bis(pinacolato)diboron (B₂pin₂) | Pd(dba)₂ / Ligand (e.g., XPhos) | KOAc | Dioxane or Toluene | Ethyl 2-amino-4-(pinacolato)boronate |

| Aryl Chloride | Bis-boronic acid [B₂(OH)₄] | XPhos-Pd-G2 / XPhos | KOAc | Various | Arylboronic acid |

This table outlines typical conditions for Miyaura borylation of aryl chlorides. organic-chemistry.orgnih.gov

The resulting boronic acid derivative is a highly valuable synthetic intermediate. The ortho-amino ester functionality combined with the boronic acid group allows for a multitude of subsequent transformations, including intramolecular cyclizations and intermolecular cross-coupling reactions to build complex, biologically relevant scaffolds.

Pharmacological and Biological Research of Ethyl 2 Amino 4 Chlorobenzoate and Its Derivatives

In Vitro Biological Activity Studies

In vitro studies are fundamental to elucidating the biological potential of new chemical entities. For derivatives of Ethyl 2-amino-4-chlorobenzoate (B8601463), these investigations have primarily focused on their effects on cancer cells and their interactions with specific biological targets.

Evaluation of Cytotoxic and Antiproliferative Effects

The evaluation of cytotoxic and antiproliferative effects is a primary step in screening for potential anticancer agents. Derivatives synthesized from 2-amino-4-chlorobenzoic acid, the precursor to Ethyl 2-amino-4-chlorobenzoate, have demonstrated notable activity. For instance, novel chloro methylquinazolinone derivatives were synthesized and evaluated for their cytotoxic effects. These compounds showed moderate to good in-vitro cytotoxic activity when tested against several cancer cell lines. researchgate.net Similarly, phosphanegold(I) complexes have been synthesized and tested, with several showing significant cytotoxic effects, often higher than the reference drug cisplatin. nih.gov Studies on other related structures, such as quinoline (B57606) derivatives, also report micromolar cytotoxic effects against various carcinoma cell lines. mdpi.com

Screening Against Various Cancer Cell Lines (e.g., HCT-116, MDA-231, Caco-II)

Specific screening against a panel of cancer cell lines provides a clearer picture of a compound's spectrum of activity. Derivatives of 2-amino-4-chlorobenzoic acid and related structures have been tested against human colon cancer (HCT-116, Caco-II) and breast cancer (MDA-MB-231) cell lines. nih.govclockss.org

One study on novel chloro methylquinazolinones, derived from 2-amino-4-chlorobenzoic acid, reported significant cytotoxic activity. researchgate.net Compound 5c in this series showed the highest activity against the HCT cell line with an IC₅₀ value of 8.00 ±0.33μM. researchgate.net Another derivative, 5d , was most effective against the HepG-2 cell line. researchgate.net In a separate study, phosphanegold(I) complexes were evaluated, with complexes 2 , 3 , and 4 exhibiting significant cytotoxic effects against HCT116 and MDA-MB-231 cell lines. nih.gov Furthermore, certain thiazolidine-2,4-dione derivatives have shown efficacy in stopping the growth of HCT-116 and Caco-2 cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of selected derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Chloro methylquinazolinone (5c) | HCT | 8.00 ± 0.33 | researchgate.net |

| Thiazolidine-2,4-dione (46f) | HCT-116 | 7.10 - 11.19 | nih.gov |

| Thiazolidine-2,4-dione (49a) | Caco-2 | 2 - 10 | nih.gov |

| Phosphanegold(I) Complex (2) | MDA-MB-231 | Potent Activity | nih.gov |

| Pyrimidine Derivative (91b) | HCT-116 | 1.14 - 9.77 | nih.gov |

Ligand-Receptor Interactions and Enzyme Modulation Potential

The mechanism of action for many compounds involves direct interaction with biological receptors or the modulation of enzyme activity. Derivatives of this compound have been investigated for such potential. Molecular docking studies have predicted that certain derivatives can interact with the active site of enzymes like cyclooxygenase-2 (COX-2). fip.orgasianpubs.org For example, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was shown through in silico studies to interact with key amino acid residues in the COX-2 active site, including Ser353, Leu352, and Trp387. fip.org

Other research indicates that derivatives may act as allosteric enhancers at the A1 adenosine (B11128) receptor or modulate calcium channel activity. evitachem.com A study on sulfonamide derivatives prepared using mthis compound showed that these compounds could be tested for their ability to inhibit cancer cell growth, although the tested compounds only caused weak inhibition. tandfonline.com

Structure-Activity Relationship (SAR) Investigations

Influence of Chlorine Substitution on Biological Activity

The presence and position of a chlorine atom on the aromatic ring can significantly influence a molecule's biological activity. nih.gov This is attributed to the electronic and steric properties of chlorine, which can alter how the molecule binds to a receptor or enzyme. fip.org In a series of 2'-hydroxychalcone (B22705) derivatives, the presence of a chlorine atom was found to improve pharmacological potential, leading to enhanced antimicrobial and antiproliferative activities, particularly against aggressive breast cancer cell lines. nih.gov Similarly, for acridone (B373769) derivatives, a chlorine substitution at the 4-position of a pendant benzyl (B1604629) group resulted in the best ability to inhibit the enzyme acetylcholinesterase (AChE). rsc.org The chloro group in an anilinoquinoline derivative was also associated with the most potent activity against MCF-7 and A549 cancer cell lines. nih.gov This suggests that the chloro-substituent on the benzoate (B1203000) ring of this compound is a key feature contributing to the bioactivity of its derivatives.

Role of Non-Bonding Interactions at Protein Binding Sites

The biological activity of this compound and its derivatives is fundamentally governed by their interactions with protein binding sites. Non-bonding interactions, although weaker than covalent bonds, are crucial for the specificity and affinity of these compounds for their biological targets.

Key non-bonding interactions include:

Hydrogen Bonding: The amino and ester groups present in the core structure of these compounds are capable of forming hydrogen bonds with amino acid residues in protein binding pockets. These interactions are vital for the orientation and stabilization of the ligand-protein complex.

Halogen Bonding: The chlorine atom in the this compound structure can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. This can influence the compound's binding affinity and selectivity for specific enzymes or receptors.

Hydrophobic Interactions: The aromatic ring of the benzoate structure contributes to hydrophobic interactions with nonpolar regions of the protein binding site. These interactions are significant in driving the binding process.

π-Cation Interactions: The electron-rich aromatic ring can interact with positively charged residues, such as lysine (B10760008) or arginine, through π-cation interactions, further stabilizing the bound conformation.

Conformational Effects on Biological Response

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. For derivatives of this compound, the flexibility and preferred conformations of the molecule can significantly impact its biological response.

The orientation of the amino and chloro substituents on the benzoate ring, as well as the conformation of the ethyl ester group, can influence how the molecule fits into a protein's binding site. For instance, the tautomeric equilibrium between different forms of related quinolin-2(1H)-one derivatives, which can be influenced by substituents and solvent polarity, affects their biological activity. mdpi.com Molecular modeling studies, such as induced-fit docking (IFD), have been employed to understand how these compounds accommodate the binding sites of kinases, highlighting the importance of specific conformations for engaging with key residues. mdpi.com

Significance of Side Chain Elongation and Functional Group Incorporation

Modifying the core structure of this compound through side chain elongation and the incorporation of different functional groups is a common strategy in drug design to enhance potency and selectivity.

Research has shown that elongating a carboxamide side chain in derivatives can enhance anticancer activity, suggesting that the aromatic motif can be buried deeper into a hydrophobic site within the target protein. mdpi.com The introduction of specific functional groups can also lead to improved biological outcomes. For example, tailoring a carboxamide side chain with a substituted benzoic acid moiety that can form an intramolecular hydrogen bond can favor a specific conformation that enhances activity. mdpi.com Similarly, incorporating a pyridine-4-yl group has been shown to induce activity, likely through hydrogen bonding or ionic interactions with the target protein. mdpi.com

Research in Drug Discovery and Development

The versatile scaffold of this compound has made it a valuable starting point for the discovery and development of new therapeutic agents, particularly in the field of oncology.

Identification of Novel Anticancer Scaffolds

This compound and its precursors, such as 2-amino-4-chlorobenzoic acid, serve as key intermediates in the synthesis of various heterocyclic compounds with potential anticancer properties. nbinno.comnih.gov For example, they are used in the preparation of quinazolinone derivatives, which are being investigated for their therapeutic potential. nbinno.comiosrjournals.org

Derivatives of this compound have been explored for the development of novel anticancer agents. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, synthesized from an ethyl 2-amino-chloro benzoate precursor, have shown antiproliferative activity against cancer cell lines. mdpi.com The 2-aminobenzothiazole (B30445) scaffold, which can be derived from related precursors, is another important heterocyclic structure that has been extensively studied for its anticancer potential, with derivatives showing inhibitory activity against various kinases involved in cancer progression. nih.gov

The ability to readily modify the this compound structure allows for the creation of libraries of compounds that can be screened for anticancer activity, leading to the identification of promising new scaffolds for drug development.

Potential for Modulating Biological Pathways for Therapeutic Applications

Derivatives of this compound have shown the potential to modulate various biological pathways implicated in disease, making them attractive candidates for therapeutic applications.

One of the key areas of investigation is their ability to inhibit protein kinases. google.com Kinases are crucial enzymes that regulate a wide array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. google.com For example, derivatives of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway that is often dysregulated in cancer. mdpi.com

Furthermore, research on related compounds like 2-amino-3-chlorobenzoic acid has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell migration, suggesting modulation of pathways controlling cell survival and metastasis. researchgate.netnih.gov The ability of these compounds to interact with and modulate the activity of key proteins in disease-related pathways underscores their therapeutic potential.

Preclinical Investigations and Translational Research Perspectives

While much of the research on this compound and its derivatives is in the early stages of drug discovery, some compounds have progressed to preclinical investigations. These studies aim to evaluate the efficacy and safety of these potential drug candidates in cellular and animal models before they can be considered for human clinical trials.

Preclinical studies have shown that derivatives can exhibit significant anticancer activity in vitro against various cancer cell lines. mdpi.commdpi.com For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives displayed notable antiproliferative activity against human colon carcinoma and colorectal adenocarcinoma cell lines. mdpi.com

The translational perspective for these compounds involves optimizing their drug-like properties, such as solubility, metabolic stability, and oral bioavailability, to improve their therapeutic potential. Further preclinical research, including in vivo efficacy studies in animal models of cancer and detailed toxicology assessments, is necessary to determine which of these promising compounds can be advanced into clinical development for the treatment of human diseases.

In Vivo Efficacy Studies

While many derivatives of 2-amino-4-chlorobenzoic acid have been synthesized and evaluated for their biological activities in vitro, documented in vivo efficacy studies are more specific. These studies are crucial for validating the therapeutic potential of these compounds in a living organism.

One notable example is the in vivo evaluation of (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA), a derivative of 2-amino-4-chlorobenzoic acid. This compound was investigated for its efficacy in treating skin infections. In a study using a male albino rat model with staphylococcal skin infections, a topical gel formulation of IOACA demonstrated significant therapeutic effects. The treatment led to a substantial reduction in the viable bacterial count and resulted in the complete curing of the infection after eight days of application. nih.gov

Derivatives of the parent structure, anthranilic acid, have also been assessed for anti-inflammatory activity in animal models. For instance, in the rat paw oedema assay, a standard model for acute inflammation, the position of substituents on the N-aryl ring was found to influence activity. sciepub.com While specific in vivo data for 2-amino-4-chlorobenzoic acid derivatives in this assay is not detailed, related compounds have shown promise. For example, some 2-benzoylaminobenzoic acid derivatives have exhibited dual inhibitory effects on platelet aggregation and neutrophil elastase release in vitro, marking them as potential new leads for development as anti-inflammatory agents that warrant future in vivo testing. nih.gov

Furthermore, various derivatives have shown potent in vitro activity that suggests potential for in vivo success in other therapeutic areas. Quinazolinone derivatives of 2-amino-4-chlorobenzoic acid have been synthesized and show potential for treating conditions like Alzheimer's disease and Hepatitis C. nbinno.comchemicalbook.com Other derivatives have demonstrated in vitro anticancer activity against various cell lines, including breast cancer. derpharmachemica.comderpharmachemica.com However, for many of these compounds, the transition from promising in vitro results to proven in vivo efficacy requires further investigation into their bioavailability, stability, and selective toxicity in a biological system. mdpi.com

Considerations for Pharmaceutical Composition Development

The development of a chemical compound into a viable pharmaceutical product involves extensive research into its physicochemical properties and the formulation of a stable, effective dosage form. For derivatives of this compound, several key factors are considered during this process.

Formulation Strategies: A successful example of formulation is the development of the aforementioned derivative, IOACA, into a topical gel for skin infections. The formulation utilized Carbopol 934 as a gelling agent. The resulting gel was characterized by its homogeneity, consistency, and a pH range of 5.8 to 6.5, which is suitable for topical application. The drug content was within an acceptable range, and the formulation exhibited good viscosity and spreadability. In vitro release studies showed that the cumulative amount of drug released ranged from 72.2% to 107.6%. nih.gov

Physicochemical Properties and ADMET Profiling: The physicochemical properties of these derivatives are critical for formulation. The parent compound, 2-amino-4-chlorobenzoic acid, is described as an off-white to light yellow powder with slight solubility in water, which increases in alkaline solutions like sodium hydroxide. nbinno.com This suggests that pH adjustment and salt formation can be important strategies for developing aqueous formulations.

Structural modifications are also a key consideration. The addition of a methyl group to the 2-amino-4-chlorobenzoic acid structure, for example, may increase lipophilicity, which can influence both solubility and reactivity. Similarly, the esterification of related aminobenzoic acids has been shown to enhance pharmacological activity by improving membrane permeability.

Predictive and in silico studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are increasingly used to guide development. Such studies on derivatives of 2-amino-4-chlorobenzoic acid have indicated promising pharmacokinetic profiles, supporting their potential for drug development. uobaghdad.edu.iq For instance, the derivative IOACA has a log P value of 1.66, which prompted its formulation as a topical agent. nih.gov These predictive models help in the early identification of candidates with favorable drug-like properties.

Interactive Data Table: Physicochemical and Formulation Properties of a 2-amino-4-chlorobenzoic acid derivative (IOACA)

| Property | Value / Description | Reference |

| Compound | (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA) | nih.gov |

| Log P Value | 1.66 | nih.gov |

| Formulation Type | Topical Gel | nih.gov |

| Gelling Agent | Carbopol 934 | nih.gov |

| pH of Gel | 5.8 - 6.5 | nih.gov |

| Characteristics | Homogeneous, good consistency, viscosity, and spreadability | nih.gov |

| In Vitro Release | 72.2% to 107.6% | nih.gov |

Computational and Theoretical Studies on Ethyl 2 Amino 4 Chlorobenzoate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interactions between a small molecule, such as Ethyl 2-amino-4-chlorobenzoate (B8601463), and a macromolecular target, typically a protein. mdpi.com These methods are instrumental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. smolecule.com

Prediction of Ligand-Target Interactions

Molecular docking studies predict how a ligand (in this case, Ethyl 2-amino-4-chlorobenzoate) binds to the active site of a receptor. smolecule.com The process involves predicting the preferred orientation and conformation of the ligand when bound to form a stable complex. mdpi.com The binding affinity is estimated using scoring functions, which calculate the free energy of binding. mdpi.com

For instance, in silico studies on similar compounds, like vanillin (B372448) derivatives, have been used to predict their anti-inflammatory activity by docking them into the cyclooxygenase-2 (COX-2) receptor. fip.org The results, measured by binding energy, can suggest whether a compound has the potential to be a more potent inhibitor than a known active compound. fip.org While specific docking studies for this compound are not widely published, the principles remain the same. The amino and chloro groups on the benzene (B151609) ring, along with the ethyl ester, would be key features in determining its binding mode and affinity with various biological targets. smolecule.com

Table 1: Key Parameters in Molecular Docking

| Parameter | Description | Relevance to this compound |

| Ligand | The small molecule being studied. | This compound |

| Receptor | The macromolecule (usually a protein) to which the ligand binds. | Potential enzyme or receptor targets for this compound. |

| Binding Site | The specific region on the receptor where the ligand interacts. | The pocket that accommodates the substituted benzene ring and ethyl ester. |

| Pose | The conformation and orientation of the ligand within the binding site. | Various spatial arrangements of the compound. |

| Scoring Function | A mathematical model to estimate the binding affinity. | Predicts the strength of the interaction with the target. |

| Binding Energy | The calculated energy of the ligand-receptor interaction. | A lower binding energy generally indicates a more stable complex. fip.org |

Conformational Analysis of this compound and its Analogs

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For a molecule like this compound, with several rotatable bonds, understanding its conformational preferences is crucial for predicting its biological activity. chemscene.com

The conformation of a molecule can significantly influence its ability to bind to a receptor. Studies on similar compounds, such as S-ethyl trifluorothioacetate, have used a combination of experimental techniques and quantum chemical calculations to determine the most stable conformers. researchgate.net For this compound, the orientation of the amino and ethyl ester groups relative to the benzene ring and each other would be of primary interest. These conformations are influenced by steric hindrance and electronic interactions between the substituents. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and other properties of molecules. mkjc.in Methods like Density Functional Theory (DFT) are commonly used to study the properties of substituted benzoic acids and their derivatives. dntb.gov.uaresearchgate.net

Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations can predict the reactivity of a molecule by analyzing its frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For related compounds, these calculations have been used to understand reaction mechanisms, such as the tautomeric equilibrium in quinolone derivatives. mdpi.com In the case of this compound, these methods could be used to predict its susceptibility to electrophilic or nucleophilic attack and to elucidate the mechanisms of its reactions. For example, the chlorine atom on the benzene ring can participate in nucleophilic substitution reactions. smolecule.com

Understanding Substituent Effects on Molecular Properties

The substituents on the benzene ring—the amino, chloro, and ethyl ester groups—significantly influence the molecular properties of this compound. The amino group is an electron-donating group, while the chloro and ester groups are electron-withdrawing. researchgate.net

Quantum chemical studies on substituted benzenes have shown that the interplay between such groups can lead to significant changes in molecular geometry and electronic properties. researchgate.net For example, the presence of both amino and nitro groups (a strong electron-withdrawing group) can lead to strong intramolecular interactions that affect the aromaticity of the benzene ring. researchgate.net Similar principles apply to this compound, where the electronic effects of the substituents will modulate the electron density distribution, bond lengths, and bond angles of the molecule. researchgate.net

Table 2: Calculated Properties of 2-Amino-4-chlorobenzoic acid (a related compound)

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -110.01 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -220.98 | kJ/mol | Joback Calculated Property chemeo.com |

QSAR (Quantitative Structure-Activity Relationship) Methodologies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.net

A QSAR model for a series of analogs of this compound could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example | Relevance |

| Electronic | Atomic charges, Dipole moment | Describes the electronic aspects of the molecule. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

| Topological | Connectivity indices | Describes the atomic connectivity in the molecule. |

Development of Predictive Models for Biological Activity

While this compound itself is primarily known as a chemical intermediate, its core structure—the substituted aminobenzoic acid scaffold—is a fundamental component in the synthesis of a wide range of biologically active molecules. Computational studies often focus on series of these more complex derivatives to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal is to predict the activity of new, unsynthesized compounds. In many such studies, 2-amino-4-chlorobenzoic acid serves as a key starting material for creating libraries of derivatives. For example, it is a common precursor for synthesizing substituted quinazolines, a class of compounds investigated for antimicrobial and antitumor properties. researchgate.netnih.gov

The development of these predictive models typically follows a structured process:

A series of related compounds, often derived from a common scaffold like 2-amino-4-chlorobenzoic acid, is synthesized. researchgate.net

The biological activity of each compound is determined through standardized in vitro assays.

A wide range of molecular descriptors (properties derived from the molecular structure) is calculated for each compound.

Statistical methods, such as multiple linear regression, are used to build an equation that quantitatively links the descriptors to the observed biological activity. nih.gov

For instance, a QSAR study on a series of quinazoline (B50416) derivatives synthesized using 2-amino-4-chlorobenzoic acid as a starting material identified key molecular features responsible for their antimicrobial activity. researchgate.net The resulting models can then be used to predict the potency of other hypothetical quinazolines, guiding chemists to synthesize only the most promising candidates and thereby saving significant time and resources. farmaciajournal.com

Correlation of Molecular Descriptors with Experimental Data

The foundation of any predictive model is the correlation between molecular descriptors and experimentally observed data. Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties, including electronic, hydrophobic, steric, and topological features. matec-conferences.org

A classic example of such a correlation is the Hammett equation, which relates the electronic influence of substituents on a benzene ring to the reaction rates or equilibrium constants of benzoic acid derivatives, including their esters. libretexts.org The equation demonstrates how substituents like the chloro and amino groups on this compound influence its reactivity compared to unsubstituted ethyl benzoate (B1203000). libretexts.org

| Component | Symbol | Description |

|---|---|---|

| Substituent Constant | σ (sigma) | Quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent. It is specific to each substituent and its position (meta or para). libretexts.org |

| Reaction Constant | ρ (rho) | Measures the sensitivity of a particular reaction to the electronic effects of the substituents. A positive ρ indicates the reaction is accelerated by electron-withdrawing groups. libretexts.org |

For this compound, specific molecular descriptors can be calculated to predict its behavior and its potential contribution to the activity of its derivatives. These descriptors provide a quantitative basis for understanding structure-activity relationships.

| Descriptor | Value | Significance in Predictive Modeling |

|---|---|---|

| Molecular Weight | 199.63 g/mol | A basic descriptor related to the overall size of the molecule. |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Estimates the surface area of polar atoms (oxygen, nitrogen). It is a strong predictor of properties like intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol/Water Partition Coefficient) | 2.09 - 2.84 | A measure of lipophilicity or hydrophobicity. This descriptor is critical in QSAR models for predicting membrane permeability and how a compound distributes in the body. nih.govresearchgate.net |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, indicating the molecule's ability to donate hydrogen bonds to a biological target. |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms, indicating the molecule's ability to accept hydrogen bonds. |

| Rotatable Bonds | 3 | The number of bonds that allow free rotation, which relates to the conformational flexibility of the molecule. |

Future Directions and Emerging Research Avenues

The scientific community continues to explore the potential of Ethyl 2-amino-4-chlorobenzoate (B8601463) as a valuable scaffold in medicinal chemistry and materials science. Future research is branching into several key areas, aiming to refine its synthesis, expand its molecular diversity, and employ advanced technologies to uncover new functionalities.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-chlorobenzoate, and how is purity ensured?

this compound is synthesized via esterification of 2-amino-4-chlorobenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl) under reflux conditions. Purification typically involves recrystallization using solvents like ethanol or ethyl acetate to achieve >95% purity. Industrial-scale methods may employ continuous flow reactors for efficiency, but lab-scale protocols prioritize controlled reflux and solvent selection .

Example Reaction Conditions:

| Step | Conditions | Yield |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux (6–8 hrs) | ~70–85% |

| Recrystallization | Ethanol/water mixture, 0–4°C | ≥95% |

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, ethyl group at δ 1.3–4.3 ppm).

- IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and NH₂ (~3400 cm⁻¹) validate functional groups.

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 199.63 (C₉H₁₀ClNO₂) .

- HPLC : Reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) assesses purity.

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine at the 4-position activates the aromatic ring for nucleophilic substitution. For example, treatment with NaOH in aqueous ethanol replaces chlorine with hydroxyl, yielding Ethyl 2-amino-4-hydroxybenzoate. Reaction kinetics depend on solvent polarity and temperature, with optimal yields at 60–80°C .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. For example, the title compound’s derivative, (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate, shows intramolecular N–H⋯O hydrogen bonds (2.02 Å) and π-π stacking (3.6 Å), critical for stability .

Key Crystallographic Data:

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.028 |

| Data/parameter ratio | 21.3 |

Q. What methodological approaches are used to study its enzyme inhibition properties?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to target enzymes (e.g., prostaglandin H2 synthase).

- Molecular Docking : Simulations (AutoDock Vina) predict binding poses in enzyme active sites.

- Kinetic Assays : Monitor substrate conversion rates (e.g., UV-Vis spectroscopy at 340 nm for NADH depletion) .

Q. How can conflicting data on reaction outcomes (e.g., oxidation vs. substitution) be resolved?

Contradictions arise from varying conditions (e.g., solvent, catalyst). Systematic analysis includes:

- Controlled Experiments : Compare KMnO₄ (oxidizing agent) vs. NaOH (nucleophile) under identical temperatures.

- LC-MS Monitoring : Track intermediate formation to identify dominant pathways.

- DFT Calculations : Predict thermodynamic favorability of products (e.g., nitro vs. hydroxy derivatives) .

Q. What strategies optimize its use as a ligand in protein-ligand interaction studies?

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry.

- Fluorescence Quenching : Titration with lysozyme or BSA quantifies binding constants (Kb).

- Cryo-EM : Resolves ligand-induced conformational changes in large complexes at near-atomic resolution .

Data Contradiction Analysis

Example Issue : Discrepancies in reported biological activity (e.g., IC₅₀ values).

Resolution :

- Verify synthesis protocols (e.g., purity via HPLC, absence of regioisomers).

- Standardize assay conditions (pH, temperature, enzyme source).

- Cross-validate with orthogonal methods (e.g., SPR vs. enzymatic activity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.